molecular formula C8H5F6NO4S2 B033088 N,N-Bis(trifluoromethylsulfonyl)aniline CAS No. 37595-74-7

N,N-Bis(trifluoromethylsulfonyl)aniline

Cat. No.: B033088
CAS No.: 37595-74-7
M. Wt: 357.3 g/mol
InChI Key: DIOHEXPTUTVCNX-UHFFFAOYSA-N
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Description

N,N-Bis(trifluoromethylsulfonyl)aniline: is a fluorinated organic compound known for its unique chemical properties and applications in various scientific fields. It is also referred to as trifluoromethanesulfonanilide. This compound is characterized by the presence of two trifluoromethylsulfonyl groups attached to an aniline moiety, making it a valuable reagent in organic synthesis and other research applications .

Mechanism of Action

Target of Action

N,N-Bis(trifluoromethylsulfonyl)aniline, also known as N-Phenyl-bis(trifluoromethanesulfonimide), is a biochemical reagent . It is primarily used in the field of organic synthesis, where it acts as a mild triflating reagent . Its primary targets are organic compounds, particularly those containing hydroxyl, amino, and vinyl groups .

Mode of Action

This compound is known for its high reactivity and excellent selectivity . It interacts with its targets by trifluoromethanesulfonylation, a process that involves the addition of a trifluoromethanesulfonyl group to the target molecule . This modification can significantly alter the properties of the target molecule, enabling further reactions or enhancing its biological activity .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific target molecules and the context of its use. For instance, it has been used in the enantioselective synthesis of β-amino acids through the Mannich reaction . It is also employed in the synthesis of sphingosine 1-phosphate receptor agonists, which play crucial roles in various biological processes .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In general, its action results in the modification of target molecules, enabling further chemical reactions or enhancing their biological activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture , and its reactivity can be affected by the pH and temperature of the reaction environment. Moreover, the presence of other reagents or catalysts can also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(trifluoromethylsulfonyl)aniline typically involves the reaction of aniline with trifluoromethanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

C6H5NH2+2CF3SO2FC6H5N(SO2CF3)2+2HF\text{C}_6\text{H}_5\text{NH}_2 + 2 \text{CF}_3\text{SO}_2\text{F} \rightarrow \text{C}_6\text{H}_5\text{N}(\text{SO}_2\text{CF}_3)_2 + 2 \text{HF} C6​H5​NH2​+2CF3​SO2​F→C6​H5​N(SO2​CF3​)2​+2HF

Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The product is then purified through recrystallization using solvents like toluene to obtain high-purity white crystals .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(trifluoromethylsulfonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include trifluoromethanesulfonyl chloride and bases like triethylamine.

    Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

N,N-Bis(trifluoromethylsulfonyl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-Phenyltrifluoromethanesulfonimide
  • Trifluoromethanesulfonanilide
  • Phenyl triflimide

Comparison: N,N-Bis(trifluoromethylsulfonyl)aniline is unique due to its dual trifluoromethylsulfonyl groups, which provide enhanced reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring strong electron-withdrawing properties and high chemical stability .

Properties

IUPAC Name

1,1,1-trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)15(6-4-2-1-3-5-6)21(18,19)8(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOHEXPTUTVCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191030
Record name N-Phenyltrifluoromethanesulfonimide
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Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37595-74-7
Record name N-Phenyltrifluoromethanesulfonimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37595-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phenyl triflimide
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Record name 37595-74-7
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240874
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Record name N-Phenyltrifluoromethanesulfonimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.996
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Record name PHENYL TRIFLIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of N,N-Bis(trifluoromethylsulfonyl)aniline in organic synthesis?

A1: this compound (PhNTf2) has been explored as a reagent for the one-pot conversion of alcohols into amines. [] This conceptually new method utilizes the dual functionality of PhNTf2. Firstly, it activates the hydroxyl group of α-hydroxy esters, converting it into a highly reactive triflate intermediate. Secondly, the anionic PhTfN- residue generated in situ acts as a nucleophile, leading to the incorporation of the amine group. This method provides a novel approach to amine synthesis from readily available alcohol starting materials.

Q2: What is known about the crystal structure of this compound?

A2: The crystal structure of this compound has been determined and reveals interesting features. [] The molecule exhibits crystallographic twofold symmetry. The crystal packing is characterized by three intermolecular C—H⋯O contacts, which contribute to the formation of a two-dimensional network structure. Interestingly, only a very weak C—H⋯F interaction (H⋯F distance of 2.83 Å) is observed in the third dimension. This structural information provides valuable insights into the molecular interactions and packing arrangements of this compound in the solid state.

Q3: Are there alternative reagents similar to this compound?

A3: While the provided research focuses primarily on this compound, related derivatives are mentioned. [] Further investigation into these derivatives could be beneficial for exploring structure-activity relationships and potentially uncovering compounds with improved reactivity or selectivity in similar chemical transformations. This line of inquiry could be particularly relevant for researchers interested in optimizing synthetic methodologies or developing new applications for this class of compounds.

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